Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride

Description

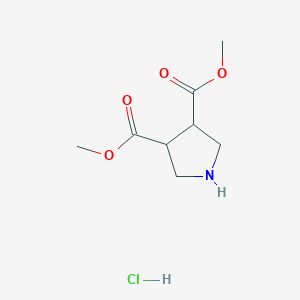

Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (CAS: 102389-89-9) is a pyrrolidine derivative with methyl ester groups at the 3- and 4-positions of the heterocyclic ring and a hydrochloride counterion. Its molecular formula is C₈H₁₄ClNO₄, with a molecular weight of 223.65 g/mol . This compound is widely used in research settings due to its high purity (>98%) and stability under specific storage conditions (−80°C for up to 6 months or −20°C for 1 month). It has garnered a 5-star average rating based on 30 peer-reviewed references, underscoring its reliability in experimental applications such as medicinal chemistry and drug discovery .

Properties

IUPAC Name |

dimethyl pyrrolidine-3,4-dicarboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4.ClH/c1-12-7(10)5-3-9-4-6(5)8(11)13-2;/h5-6,9H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECRFTCFTPYALE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride can be synthesized through several methods. One common approach involves the esterification of pyrrolidine-3,4-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting dimethyl ester is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves large-scale esterification and subsequent acidification processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester groups.

Major Products Formed

Oxidation: Pyrrolidine-3,4-dicarboxylic acid derivatives.

Reduction: Pyrrolidine-3,4-dimethanol.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is characterized by its five-membered nitrogen-containing heterocyclic structure with two ester groups at the 3 and 4 positions. Its molecular formula is with a molecular weight of approximately 187.19 g/mol. The compound's stereochemistry, specifically the (3S,4S) configuration, enhances its reactivity and interaction with biological targets .

Industrial Production

In industrial settings, continuous flow synthesis is often utilized to enhance yield and purity. This method allows for better control over reaction parameters and employs advanced purification techniques like crystallization and chromatography.

Scientific Research Applications

This compound has several notable applications:

1. Organic Synthesis

The compound serves as a chiral building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to create various derivatives that can be used in drug development and other chemical applications.

2. Medicinal Chemistry

Research is ongoing to explore its potential as an intermediate in pharmaceutical synthesis. The compound has shown promise in modulating enzyme activity and interacting with specific molecular targets due to its unique chemical properties .

3. Biological Activity

Studies have indicated that this compound may play a role in enzyme inhibition and receptor interactions, making it valuable in biochemical assays . Its ability to undergo hydrolysis can release active carboxylic acids that participate in various biochemical pathways.

Case Study 1: Enzyme Inhibition

A study investigated the compound's potential as an inhibitor of certain enzymes involved in metabolic pathways. The results demonstrated that this compound could effectively inhibit specific enzymes, providing insights into its role as a therapeutic agent .

Case Study 2: Synthesis of Novel Compounds

In another research effort, scientists utilized this compound as a starting material to synthesize new pyrrolidine derivatives with enhanced biological activity against malaria. The synthesized compounds exhibited significant antimalarial properties, showcasing the utility of this compound in drug discovery .

Mechanism of Action

The mechanism of action of dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in biochemical pathways. The pyrrolidine ring structure allows for interactions with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Structural and Functional Differences

Ester Groups vs. Aromatic Substituents: The methyl ester groups in dimethyl pyrrolidine-3,4-dicarboxylate HCl enhance solubility in organic solvents like DMSO but require heating for aqueous dissolution .

Stereochemistry and Reactivity :

- The diethyl ester analog () shares the dicarboxylate backbone but features ethyl esters and (3R,4S) stereochemistry, which may alter enzyme-binding specificity. However, its discontinuation limits current applicability.

- trans-3,4-Dimethylpyrrolidine HCl (CAS 1365630-02-9) lacks ester groups, reducing steric hindrance and enabling use in asymmetric catalysis .

Biological Activity: The 3,4-dimethylphenoxy analog (CAS 28491-05-6) has documented safety protocols but lacks detailed efficacy data , whereas the primary compound’s high citation count validates its utility in diverse research contexts .

Research and Commercial Viability

- Availability : Dimethyl pyrrolidine-3,4-dicarboxylate HCl remains commercially available with strict storage protocols , while analogs like the diethyl ester derivative () are discontinued, limiting accessibility.

- Purity and Stability : The primary compound’s >98% purity ensures reproducibility in experiments, a critical advantage over less-characterized analogs (e.g., CAS 1289385-31-4, for which solubility data are incomplete) .

Biological Activity

Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (DMPDC-HCl) is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

DMPDC-HCl is characterized by a five-membered nitrogen-containing heterocyclic structure with two ester groups at the 3 and 4 positions of the pyrrolidine ring. Its unique stereochemistry, particularly the (3S,4S) configuration, plays a crucial role in its biological interactions and reactivity patterns.

| Property | Description |

|---|---|

| Chemical Formula | C₇H₁₃N₁O₄Cl |

| Molecular Weight | 195.64 g/mol |

| Solubility | Soluble in water and organic solvents |

| Chiral Centers | Two (3S, 4S) |

The biological activity of DMPDC-HCl is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ester groups can undergo hydrolysis to release active carboxylic acids, which may participate in biochemical pathways. The pyrrolidine ring structure allows for interactions that could modulate enzymatic activity or receptor binding.

Key Mechanisms:

- Enzyme Inhibition : DMPDC-HCl has been shown to inhibit specific enzymes involved in metabolic pathways.

- Ligand Activity : It acts as a ligand in biochemical assays, potentially influencing receptor functions.

Biological Activities

Recent studies have highlighted several biological activities associated with DMPDC-HCl:

- Antiviral Activity : Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties against various viruses, including the tobacco mosaic virus and hepatitis viruses .

- Anticancer Potential : Some studies suggest that compounds similar to DMPDC-HCl demonstrate antiproliferative effects on cancer cell lines .

- Antimicrobial Properties : DMPDC-HCl and its derivatives have shown promise as antimicrobial agents against a range of bacteria and fungi .

Case Study 1: Antiviral Efficacy

A study investigated the antiviral activity of DMPDC-HCl derivatives against the tobacco mosaic virus (TMV). The results demonstrated that certain modifications to the pyrrolidine structure enhanced antiviral efficacy significantly compared to unmodified compounds.

| Compound | TMV Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| DMPDC-HCl | 55.2 | 500 |

| Modified Compound A | 69.1 | 500 |

| Modified Compound B | 91.5 | 500 |

Case Study 2: Anticancer Activity

In another study, DMPDC-HCl was evaluated for its effects on glioma cell lines. The compound exhibited significant antiproliferative activity, suggesting its potential as a lead compound for cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of DMPDC-HCl, a comparative analysis with similar compounds has been conducted:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| Dimethyl pyrrolidine-2,5-dicarboxylate | 0.92 | Different substitution pattern |

| Pyrrolidine-3,4-dicarboxylic acid | 0.96 | Non-ester form; less soluble |

| (R)-3-Hydroxypyrrolidine hydrochloride | 0.90 | Hydroxyl group enhances biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride, and how can reaction parameters be systematically optimized?

- Methodological Answer : The compound is typically synthesized via alkylation of pyrrolidine derivatives. A common approach involves methyl iodide and sodium hydride under reflux, followed by hydrochloric acid treatment to form the hydrochloride salt . To optimize yield and purity, employ Design of Experiments (DoE) principles:

- Vary parameters (temperature, reaction time, reagent stoichiometry) using factorial designs to identify critical factors.

- Use response surface methodology (RSM) to model interactions between variables and predict optimal conditions .

- Monitor intermediates via TLC or HPLC to ensure reaction progression and minimize side products.

Q. How can researchers validate the enantiomeric purity of this compound in asymmetric synthesis applications?

- Methodological Answer : Enantiomeric purity is critical for pharmaceutical intermediates. Use chiral HPLC or capillary electrophoresis with polysaccharide-based columns (e.g., Chiralpak® AD-H) to resolve enantiomers .

- Prepare calibration curves with known enantiomer ratios.

- Validate method precision and accuracy using spiked samples.

- Cross-validate with polarimetry or circular dichroism (CD) spectroscopy for confirmation .

Q. What strategies are recommended for assessing the compound's biological activity in medicinal chemistry studies?

- Methodological Answer :

- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or surface plasmon resonance (SPR) to determine binding affinity (Kd) .

- Cellular models : Evaluate cytotoxicity and therapeutic efficacy in cell lines (e.g., cancer or microbial models) using MTT or ATP-based viability assays.

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., ester groups, pyrrolidine ring substituents) to correlate structural changes with activity .

Advanced Research Questions

Q. How can computational methods be integrated with experimental data to resolve contradictions in reaction mechanisms involving this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to model reaction pathways and identify transition states or intermediates .

- Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms.

- Use machine learning (ML) algorithms trained on reaction datasets to predict side products and optimize conditions iteratively .

- If discrepancies arise, re-examine solvent effects or catalyst interactions via molecular dynamics (MD) simulations .

Q. What advanced techniques are suitable for characterizing the compound's solid-state properties, and how do they impact formulation stability?

- Methodological Answer :

- X-ray crystallography : Determine crystal structure to identify hydrogen bonding or salt formation (e.g., hydrochloride interaction with the pyrrolidine nitrogen) .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles under controlled atmospheres.

- Dynamic vapor sorption (DVS) : Measure hygroscopicity to guide storage conditions (e.g., desiccants for hygroscopic salts) .

- Powder X-ray diffraction (PXRD) : Monitor polymorphic transitions during formulation processing .

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (via liver microsomes), and plasma protein binding to explain reduced in vivo efficacy .

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may alter activity.

- Tissue distribution studies : Employ radiolabeled analogs or imaging techniques (e.g., PET) to assess compound localization .

- Dose-response recalibration : Adjust in vivo dosing regimens based on pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing multivariate data in synthesis optimization?

- Methodological Answer :

- Principal Component Analysis (PCA) : Reduce dimensionality of datasets (e.g., reaction yield, purity, enantiomeric excess) to identify dominant variables .

- Partial Least Squares (PLS) Regression : Corlate process parameters (e.g., temperature, pH) with output metrics.

- Bayesian Optimization : Automate parameter space exploration for high-throughput screening platforms .

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis of the compound?

- Methodological Answer :

- Implement Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes (CQAs) .

- Conduct risk assessment : Apply Failure Mode and Effects Analysis (FMEA) to prioritize variables (e.g., raw material quality, mixing efficiency).

- Validate robustness via design space exploration within ICH Q8 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.